molecular formula C19H13N3O3S B2464630 5-oxo-N-(4-phenoxyphenyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 851944-14-4

5-oxo-N-(4-phenoxyphenyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No.: B2464630
CAS No.: 851944-14-4
M. Wt: 363.39
InChI Key: PLNRKAOETLIEPT-UHFFFAOYSA-N
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Description

5-oxo-N-(4-phenoxyphenyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a heterocyclic compound featuring a thiazolo[3,2-a]pyrimidine core fused with a carboxamide group. The compound’s 4-phenoxyphenyl substituent at the carboxamide position distinguishes it from analogs, influencing its electronic properties and binding interactions.

Properties

IUPAC Name

5-oxo-N-(4-phenoxyphenyl)-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13N3O3S/c23-17(16-12-20-19-22(18(16)24)10-11-26-19)21-13-6-8-15(9-7-13)25-14-4-2-1-3-5-14/h1-12H,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLNRKAOETLIEPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)C3=CN=C4N(C3=O)C=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-oxo-N-(4-phenoxyphenyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves the cyclization of 3,4-dihydropyrimidine-2-thiones with electrophilic reagents. One common method includes the reaction of ethyl 4-aryl-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylates with α-bromo ketones . The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

5-oxo-N-(4-phenoxyphenyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the phenoxy group or the thiazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

5-oxo-N-(4-phenoxyphenyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-oxo-N-(4-phenoxyphenyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The thiazole and pyrimidine rings play a crucial role in the binding affinity and specificity of the compound .

Comparison with Similar Compounds

Structural Comparison

Key structural variations among thiazolo[3,2-a]pyrimidine derivatives include substituents on the pyrimidine ring, the carboxamide group, and additional fused rings. Below is a comparative analysis:

Compound Name Substituents Molecular Formula Molecular Weight Key Structural Features
Target Compound N-(4-phenoxyphenyl), 5-oxo C₁₉H₁₄N₃O₃S (estimated) ~380.4 g/mol Phenoxyphenyl carboxamide; no additional fused rings
5-(4-Methoxyphenyl)-7-methyl-3-oxo-N-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide 4-methoxyphenyl, 7-methyl, N-phenyl C₂₁H₁₈N₃O₃S 392.45 g/mol Methyl at C7; dihydro pyrimidine ring; phenyl carboxamide
Ethyl-3,7-biphenyl-5-[phenyl]-8,8a-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate Ethyl carboxylate, 3,7-biphenyl, 8,8a-dihydro C₂₇H₂₂N₂O₂S 450.54 g/mol Ethyl ester instead of carboxamide; biphenyl substituents
3-(2-chlorophenyl)-5-oxo-N-(2-phenylethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide 2-chlorophenyl at C3, N-(2-phenylethyl) C₂₁H₁₆ClN₃O₂S 417.89 g/mol Chlorophenyl substituent; phenylethyl carboxamide
Substituted ethyl-2-[(phenyl)methylidene]-5-(phenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylates Phenylmethylene at C2, 7-methyl, ethyl carboxylate C₂₄H₂₁N₃O₃S 455.51 g/mol Extended conjugation via phenylmethylene; ester group

Key Observations :

  • Ester derivatives (e.g., ) lack the carboxamide’s hydrogen-bonding capacity, which may reduce target affinity.

Key Observations :

  • Hydrazinolysis is a common step for introducing carboxamide groups, though yields vary (53–68%) depending on substituents .
  • One-pot syntheses (e.g., ) offer efficiency but may require optimization for bulky substituents like phenoxyphenyl.
Physical and Spectral Properties
Compound Melting Point (°C) IR (cm⁻¹) ¹H NMR Features MS (m/z) Reference
Ethyl-3,7-biphenyl-5-[phenyl]-8,8a-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate (4a) 240–241 3283.6 (NH), 1630.6 (C=O) δ 7.59 (NH), 7.10–7.49 (Ar-H), 5.72 (HB), 3.50 (OCH₂CH₃) 510 [M⁺]
5-(4-Methoxyphenyl)-3,8-diphenylpyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidine-6-carbohydrazide (3) Not reported 1660–1680 (C=O, hydrazide) δ 8.20 (NH₂), 7.30–7.80 (Ar-H), 3.85 (OCH₃) 492 [M⁺]
3-(2-chlorophenyl)-5-oxo-N-(2-phenylethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide Not reported Not available δ 7.59 (NH), 7.10–7.49 (Ar-H), 3.50 (CH₂CH₂Ph) 417.89

Key Observations :

  • IR spectra consistently show C=O stretches near 1630–1680 cm⁻¹ and NH stretches ~3280 cm⁻¹ .
  • ¹H NMR signals for aromatic protons (δ 7.10–7.80) and substituents (e.g., OCH₃ at δ 3.85) confirm structural assignments .

Key Observations :

  • The phenoxyphenyl group in the target compound may improve target selectivity compared to smaller substituents (e.g., methoxy).
  • PAINS alerts in some analogs () highlight the need for careful interpretation of bioactivity data.

Biological Activity

5-oxo-N-(4-phenoxyphenyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a heterocyclic compound belonging to the thiazolopyrimidine class, known for its diverse biological activities and therapeutic potential. This article reviews the compound's biological activity, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of this compound is C26H19N3O3SC_{26}H_{19}N_{3}O_{3}S. The compound features a thiazole ring fused to a pyrimidine ring, contributing to its biological activity.

PropertyValue
Molecular FormulaC26H19N3O3S
Molecular Weight453.50 g/mol
CAS Number851944-14-4
IUPAC NameThis compound

Anticancer Properties

Recent studies have highlighted the compound's potent anticancer activity. It has been shown to inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting the cell cycle. For example, a study demonstrated that derivatives of thiazolopyrimidine exhibited significant anticancer activity comparable to Doxorubicin in A549 lung cancer cells, with mechanisms involving topoisomerase II inhibition .

The primary mechanisms through which this compound exerts its effects include:

  • Topoisomerase II Inhibition : The compound fits well into the active site of topoisomerase II, disrupting DNA replication and transcription processes .
  • Induction of Apoptosis : It triggers apoptotic pathways in cancer cells by activating caspases and altering mitochondrial membrane potential.
  • Cell Cycle Arrest : The compound has been shown to cause G2/M phase arrest in various cancer cell lines, leading to reduced cell viability.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the phenoxy and thiazole rings significantly affect the biological activity of the compound. For instance:

  • Substitution at the phenoxy position enhances binding affinity to target proteins.
  • Variations in the thiazole ring can modulate solubility and bioavailability.

Study 1: Anticancer Efficacy

A recent investigation evaluated the anticancer efficacy of this compound against multiple cancer types. The findings revealed that this compound exhibited IC50 values in low micromolar ranges across several cell lines including breast (MCF7), lung (A549), and colon (HCT116) cancers.

Study 2: Mechanistic Insights

Another study explored the mechanistic insights into how this compound induces apoptosis in cancer cells. The research utilized flow cytometry and Western blotting techniques to demonstrate that treatment with the compound led to increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins.

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